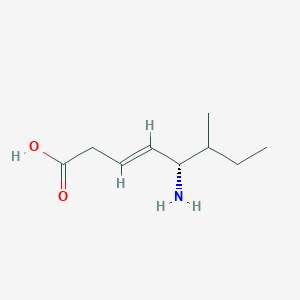

5-Amino-7-methyl-3-octenoic acid

描述

属性

CAS 编号 |

91425-25-1 |

|---|---|

分子式 |

C9H17NO2 |

分子量 |

171.24 g/mol |

IUPAC 名称 |

(E,5S)-5-amino-6-methyloct-3-enoic acid |

InChI |

InChI=1S/C9H17NO2/c1-3-7(2)8(10)5-4-6-9(11)12/h4-5,7-8H,3,6,10H2,1-2H3,(H,11,12)/b5-4+/t7?,8-/m1/s1 |

InChI 键 |

FQMUKYUCRWDMQY-XHCCSRTRSA-N |

SMILES |

CCC(C)C(C=CCC(=O)O)N |

手性 SMILES |

CCC(C)[C@@H](/C=C/CC(=O)O)N |

规范 SMILES |

CCC(C)C(C=CCC(=O)O)N |

同义词 |

5(S)-amino-7-methyl-3(E)-octenoic acid 5-amino-7-methyl-3-octenoic acid 5-AMOA |

产品来源 |

United States |

科学研究应用

Biochemical Studies

5-Amino-7-methyl-3-octenoic acid is used in biochemical research to study metabolic pathways involving amino acids. Its structure allows researchers to investigate the effects of branched-chain amino acids on metabolism and their role in energy production and muscle synthesis.

Pharmaceutical Development

This compound is being explored for its potential therapeutic effects. It can act as a precursor for the synthesis of other bioactive compounds, which may have applications in treating metabolic disorders or enhancing physical performance.

Nutritional Studies

Research indicates that branched-chain amino acids, including this compound, may play a role in muscle recovery and growth. Studies have shown that supplementation with these amino acids can improve exercise performance and reduce muscle soreness post-exercise.

Case Study 1: Metabolic Effects

A study published in the Journal of Medicinal Chemistry highlighted the metabolic effects of branched-chain amino acids on insulin sensitivity and energy expenditure. The research indicated that supplementation with this compound could enhance metabolic health in obese individuals by improving insulin sensitivity and reducing fat accumulation .

Case Study 2: Exercise Performance

In a clinical trial, participants who supplemented with this compound showed significant improvements in exercise endurance compared to a placebo group. The findings suggest that this compound may enhance physical performance by increasing muscle protein synthesis during recovery .

Food Industry

This compound is being investigated for its potential as a food additive due to its flavor-enhancing properties. Its ability to improve taste profiles makes it a candidate for use in various food products.

Cosmetics

The compound is also being explored for use in cosmetic formulations. Its properties as an emulsifying agent can enhance the stability and texture of creams and lotions, making it valuable in personal care products .

准备方法

Reaction Mechanism and Intermediate Formation

-

N-Alkylation with Metal Cyanate : A halogenated ester (e.g., 7-methyl-3-octenoic acid ethyl ester substituted with a chlorine at position 5) reacts with a metal cyanate (e.g., potassium cyanate) in an aprotic polar solvent (e.g., dimethylformamide) at 120–160°C. The halogen atom is displaced by the cyanate group, forming a urethane intermediate.

-

Acidic Saponification : The urethane undergoes hydrolysis in aqueous hydrochloric acid, cleaving the ester and urethane groups to yield the free amino acid. Concurrent decarboxylation eliminates the carbamate group, producing the final product.

Key Optimization Parameters :

-

Solvent Selection : Dimethylformamide (DMF) is preferred due to its high boiling point and compatibility with metal cyanates.

-

Temperature : Reactions conducted at 140°C achieve 80% yield within 3 hours for analogous α-aminooctanoic acid derivatives.

-

Molar Ratios : A 1:1:1.2 ratio of halogenated ester to potassium cyanate to ethanol minimizes byproducts.

Table 1: Yield Optimization for Urethane Intermediate

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 140 | 3 | 80 |

| DMSO | 140 | 4 | 72 |

| Acetonitrile | 120 | 6 | 65 |

The introduction of the 7-methyl and 3-octenoic acid groups necessitates careful carbon chain construction. A malonic ester synthesis strategy is employed to install these substituents:

Alkylation of Malonic Ester

-

Diethyl Malonate Alkylation : Diethyl malonate is alkylated with 5-chloro-2-methylpent-2-ene to introduce the methyl and double bond moieties.

-

Hydrolysis and Decarboxylation : The alkylated malonic ester is hydrolyzed under acidic conditions, followed by decarboxylation to yield 7-methyl-3-octenoic acid.

Challenges :

-

Stereochemical control at the double bond (position 3) requires anhydrous conditions to prevent isomerization.

-

The methyl group at position 7 is introduced via selective alkylation using a tertiary alkyl halide.

Functional Group Interconversion

Amination via Metal Cyanate

The halogen atom at position 5 is replaced with an amino group using potassium cyanate. Continuous addition of ethanol and halogenated ester to the cyanate solution ensures high conversion rates (Table 2).

Table 2: Effect of Reactant Addition Method on Yield

| Addition Method | Temperature (°C) | Yield (%) |

|---|---|---|

| Batch | 140 | 65 |

| Continuous | 140 | 80 |

Purification and Isolation

The final product is isolated as a hydrochloride salt through:

-

Crystallization : Evaporation of the reaction mixture in the presence of cyclohexane removes residual HCl and water.

-

Filtration : The precipitated amino acid hydrochloride is filtered and washed with cold ethanol.

Purity Analysis :

-

HPLC : >95% purity achieved after recrystallization.

-

Melting Point : 210–212°C (decomposition).

常见问题

Q. Key optimizations :

- Temperature control to avoid polymerization of the unsaturated backbone.

- Catalyst selection (e.g., palladium for cross-coupling or chiral catalysts for stereoselective synthesis).

- Solvent polarity to stabilize intermediates and enhance yield .

Basic: What analytical techniques are essential for structural elucidation of this compound?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR to identify double bond geometry (cis/trans) at position 3 and methyl group position (7-methyl). Coupling constants (J values) in ¹H NMR are critical for confirming unsaturation .

- 2D NMR (COSY, HSQC) to resolve overlapping signals in the aliphatic chain.

- IR Spectroscopy : Detect carbonyl (C=O) and amino (N-H) stretching frequencies to confirm functional groups.

- Mass Spectrometry (HRMS) : Verify molecular formula and fragmentation patterns .

Basic: What safety considerations are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection due to potential irritancy (analogous to amino acids like 3-Amino-4-methylpentanoic acid) .

- Ventilation : Work in a fume hood to avoid inhalation of aerosols, as unsaturated carboxylic acids may release volatile byproducts .

- Storage : Store in airtight containers under inert gas (e.g., argon) to prevent oxidation of the double bond .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural validation?

Answer:

- Cross-validation : Combine multiple techniques (e.g., X-ray crystallography for absolute configuration vs. NMR for relative stereochemistry) .

- Isotopic Labeling : Use ¹³C-labeled precursors to track carbon positions in complex spectra.

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies .

- Controlled degradation : Hydrolyze or derivatize the compound to isolate fragments for easier analysis .

Advanced: What methodologies are effective for determining stereochemistry at chiral centers (e.g., position 5-amino or 7-methyl)?

Answer:

- Chiral Chromatography : Use columns with chiral stationary phases (e.g., cyclodextrin-based) to separate enantiomers .

- Optical Rotation : Compare experimental specific rotation with literature values for analogous compounds.

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

- Mosher’s Method : Derivatize the amino group with Mosher’s acid to assign configuration via ¹H NMR .

Advanced: How can computational tools predict the reactivity or biological activity of this compound?

Answer:

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., amino acid decarboxylases) to predict metabolic pathways.

- Docking Studies : Model binding affinity to receptors using software like AutoDock or Schrödinger .

- QSAR Models : Correlate structural features (e.g., logP, polar surface area) with observed bioactivity using regression analysis .

- DFT Calculations : Optimize transition states for reactions (e.g., Michael additions at the α,β-unsaturated site) .

Advanced: What strategies mitigate challenges in achieving high enantiomeric purity during synthesis?

Answer:

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with transition metals (e.g., Ru or Rh) for enantioselective hydrogenation .

- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer.

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

Basic: What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Answer:

- Enzyme Inhibition Assays : Test activity against amino acid-processing enzymes (e.g., transaminases) using UV-Vis spectroscopy .

- Cell Viability Assays : Evaluate cytotoxicity in mammalian cell lines (e.g., HEK293) via MTT or resazurin assays.

- Antimicrobial Screening : Use disk diffusion against Gram-positive/negative bacteria to assess potential antibiotic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。